Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-6-10(8-15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBIFMUBOQYMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate (commonly referred to as TBHP) is a piperidine derivative that has garnered attention in biochemical and medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
Molecular Formula : C13H26N2O3
SMILES : CC(C)(C)OC(=O)N1CCCC(C1)C(C)(CN)O
InChIKey : JIBIFMUBOQYMBV-UHFFFAOYSA-N
The compound features a tert-butyl group, an amino group, and a hydroxyl group, which contribute to its unique reactivity and interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of TBHP is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biological pathways through the following mechanisms:
- Enzyme Inhibition : TBHP may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Modulation : The compound might act on certain receptors, affecting signal transduction processes that are crucial for cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of TBHP, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | Contains a hydroxyl group | Potentially enhanced solubility and bioactivity |
| Tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate | Methoxy group instead of hydroxyl | Different reactivity profile due to methoxy group |
| Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | Methylamino group present | Altered biological activity due to amino substitution |
Research Findings and Case Studies
Recent studies have explored the biological activity of TBHP in various contexts. Some notable findings include:
- Therapeutic Potential : Research indicates that TBHP derivatives may serve as precursors for pharmaceutical agents targeting metabolic diseases such as type 2 diabetes mellitus (T2DM). In vitro assessments have shown that certain analogs exhibit strong binding affinity to GLP-1 receptors, suggesting potential use in diabetes treatment .
- Synthetic Applications : TBHP has been utilized as a building block in organic synthesis for creating complex molecules. Its stability and reactivity make it suitable for various chemical transformations.
- Biochemical Research : The compound's ability to modulate biological pathways has made it a valuable tool in biochemical research, particularly in studying enzyme kinetics and receptor-ligand interactions.
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate requires strategic disconnection into two primary components:
- N-Boc-protected piperidine scaffold : The Boc group ensures stability during subsequent reactions.
- 1-Amino-2-hydroxypropan-2-yl side chain : Introduced via nucleophilic addition or substitution.
Key intermediates include:
Synthetic Routes and Methodologies
Grignard Addition to N-Boc-3-Piperidone
This method, adapted from CN107759563A, involves a Grignard reagent reacting with N-Boc-3-piperidone to form the tertiary alcohol intermediate.
Procedure:
Synthesis of N-Boc-3-piperidone :
- 3-Hydroxypyridine is benzylated with benzyl bromide in ethanol under basic conditions (yield: 90%).
- The resulting N-benzyl-3-pyridone is reduced with sodium borohydride to N-benzyl-3-hydroxypiperidine (yield: 80%).
- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine yields N-Boc-3-piperidone.
Grignard Reaction :
- A Grignard reagent (e.g., 1-(tert-butoxycarbonylamino)-2-hydroxypropan-2-ylmagnesium bromide) is prepared from the corresponding bromide in tetrahydrofuran (THF) under inert conditions.
- The reagent is added dropwise to N-Boc-3-piperidone at −10°C to 0°C, followed by stirring at 60°C for 24 hours.
- Work-up involves quenching with saturated ammonium chloride, extraction with diethyl ether, and purification via silica gel chromatography.
Key Data:
Optimization and Process Considerations
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Environmental Impact
- Cost Efficiency : N-Boc-3-piperidone is synthesized in three steps from 3-hydroxypyridine, with a total yield >65%.
- Waste Management : Grignard reactions generate magnesium salts, which are neutralized and filtered. Sodium borohydride reductions produce minimal toxic byproducts.
- Green Chemistry : Aqueous work-ups and recyclable solvents (e.g., THF, ethanol) align with sustainable practices.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate?
Methodological Answer: Synthesis typically involves multi-step functionalization of the piperidine core. A general approach includes:
Core Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .
Functional Group Introduction : Install the 1-amino-2-hydroxypropan-2-yl moiety via nucleophilic substitution or reductive amination, depending on precursor availability.
Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., HCl in dioxane) and purify via column chromatography .
Q. Key Considerations :
Q. How can the structure of this compound be validated post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
Spectroscopy :
- NMR : Confirm proton environments (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 1.5–3.5 ppm) .
- IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 3200–3600 cm⁻¹ .
X-ray Crystallography :
- Use SHELX programs for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters .
- Validate hydrogen bonding networks involving the amino and hydroxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
Methodological Answer: Address discrepancies through systematic studies:
Stability Testing :
- Expose the compound to varying conditions (pH, temperature) and monitor degradation via HPLC .
- Use accelerated stability protocols (40°C/75% RH for 6 months) to simulate long-term storage .
Toxicity Profiling :
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
- Compare results against structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to identify trends .
Table 1 : Example Stability Data Under Different Conditions
| Condition | Degradation Products Detected | Method Used | Reference |
|---|---|---|---|
| Acidic (pH 2) | Deprotected piperidine | LC-MS | |
| Oxidative (H₂O₂) | Hydroxypropanol derivatives | NMR |
Q. What strategies are recommended for optimizing reaction yields during scale-up synthesis?
Methodological Answer:
Process Optimization :
- Screen solvents (e.g., dichloromethane vs. THF) to balance solubility and reaction kinetics .
- Use flow chemistry for controlled mixing and heat dissipation in exothermic steps .
Catalyst Selection :
- Compare efficiency of DMAP vs. pyridine in Boc deprotection reactions (DMAP often yields higher selectivity) .
Byproduct Mitigation :
- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Q. Critical Parameters :
Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?
Methodological Answer:
Molecular Docking :
- Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases).
- Validate predictions with experimental binding assays (SPR or ITC) .
Pharmacophore Mapping :
- Identify critical interaction sites (e.g., hydrogen bonding via the hydroxyl group) using Schrödinger Suite .
ADME Prediction :
- Estimate logP and solubility with tools like SwissADME to guide formulation studies .
Q. What experimental protocols are advised for characterizing crystallographic disorder in this compound?
Methodological Answer:
Data Collection :
Refinement in SHELXL :
- Apply PART instructions to model split positions for disordered tert-butyl or piperidine groups .
- Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
